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Compound of Interest

Compound Name: GR 128107

Cat. No.: B10771745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key antagonists used in the study of

melatonin receptors: GR 128107 and luzindole. Understanding the distinct pharmacological

profiles of these compounds is crucial for the accurate interpretation of experimental results

and the development of novel therapeutics targeting the melatoninergic system.

Introduction to Melatonin Receptor Antagonists
Melatonin, a hormone primarily synthesized in the pineal gland, orchestrates a variety of

physiological processes, including the regulation of circadian rhythms, sleep, and mood. Its

effects are mediated through two principal G protein-coupled receptors (GPCRs), MT1 and

MT2. To elucidate the specific roles of these receptor subtypes, selective antagonists are

indispensable tools. GR 128107 and luzindole have been instrumental in this field, yet they

exhibit important differences in their binding affinities, selectivity, and functional activities.

Binding Affinity and Selectivity
The affinity of a ligand for its receptor is a primary determinant of its potency and utility. Both

GR 128107 and luzindole have been characterized for their binding to MT1 and MT2 receptors,

typically through competitive radioligand binding assays using 2-[¹²⁵I]-iodomelatonin.
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Compound Receptor Subtype
Binding Affinity
(pKi / Ki)

Selectivity
(MT1/MT2)

GR 128107 MT1 6.9 - 7.04 (pKi)
~125-fold preference

for MT2

MT2 9.1 - 9.6 (pKi)

Luzindole MT1 179 nM (Ki)
~24.5-fold preference

for MT2

MT2 7.3 nM (Ki)

GR 128107 demonstrates high affinity and notable selectivity for the MT2 receptor, with a pKi

value around 9.1-9.6, making it a potent tool for investigating MT2-mediated functions. In

contrast, its affinity for the MT1 receptor is significantly lower (pKi ≈ 6.9-7.04).

Luzindole is considered a non-selective melatonin receptor antagonist, although it displays a

roughly 25-fold higher affinity for the MT2 receptor over the MT1 receptor.[1] Its Ki values are

179 nM for MT1 and 7.3 nM for MT2.

Functional Activity
Beyond binding, the functional consequence of receptor-ligand interaction is critical. This is

typically assessed through functional assays such as cAMP inhibition assays and [³⁵S]GTPγS

binding assays, which measure the downstream signaling events upon receptor activation or

inhibition.

GR 128107 is characterized as a competitive melatonin receptor antagonist. In early studies, it

was identified as a selective antagonist for the "Mel1b" receptor (now designated MT2), with a

pKi of 9.6. However, one study reported that GR 128107 exhibits partial agonist activity in

Xenopus laevis melanophores, suggesting that its functional effects may be species or tissue-

dependent. Detailed, quantitative functional data from cAMP or GTPγS assays in mammalian

systems are not extensively available in the public domain.

Luzindole exhibits a more complex functional profile. It generally acts as a pure antagonist at

the MT1 receptor.[2] However, at the MT2 receptor, its activity is pathway-dependent; it can act

as a partial agonist in some signaling pathways, such as cAMP inhibition and β-arrestin
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recruitment, while functioning as an antagonist in others.[2] For instance, in cAMP assays,

luzindole has been shown to inhibit cAMP production with about 70% of the efficiency of

melatonin, demonstrating partial agonism.[2]

Signaling Pathways
Melatonin receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl

cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The functional

activity of antagonists like GR 128107 and luzindole is determined by their ability to block

melatonin-induced inhibition of cAMP.
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Caption: Melatonin Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to

displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of GR 128107 and luzindole for MT1 and MT2 receptors.

Materials:

Cell membranes prepared from HEK293 cells stably expressing human MT1 or MT2

receptors.
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2-[¹²⁵I]-iodomelatonin (radioligand).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

GR 128107 and luzindole at various concentrations.

Melatonin (for non-specific binding determination).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate cell membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying

concentrations of the competitor ligand (GR 128107 or luzindole).

For non-specific binding, a parallel set of tubes is incubated with an excess of unlabeled

melatonin.

Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to

reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with

ice-cold wash buffer to separate bound from free radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific

binding of the radioligand).

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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